Oxysophoridine
Description
Significance of Oxysophoridine in Contemporary Chemical and Biological Research
This compound (OSR), a quinolizidine (B1214090) alkaloid with the chemical formula C₁₅H₂₄N₂O₂, is a compound of significant interest in modern scientific investigation. phytopurify.com Extracted primarily from plants of the Sophora genus, such as Sophora alopecuroides L., this natural product has garnered attention for its diverse and potent pharmacological activities. medchemexpress.comtandfonline.comsemanticscholar.org Its basic structure is characterized by two dipiperidine rings and two trivalent nitrogen atoms. dovepress.com
The significance of this compound in contemporary research stems from its multifaceted biological effects, which include anti-inflammatory, anti-oxidative stress, anti-apoptotic, and antiviral properties. medchemexpress.comnih.gov Preliminary studies have shown that the oxidation of sophoridine (B192422) to this compound can enhance its biological activity while significantly decreasing its toxicity. syncsci.com This favorable profile has spurred investigations into its potential applications across various fields of medicine.
Research has demonstrated that this compound can modulate key cellular pathways. For instance, it has been shown to influence the Bcl-2/Bax/caspase-3 signaling pathway, which is crucial in the regulation of apoptosis (programmed cell death). semanticscholar.orgnih.gov This mechanism is central to its observed anti-tumor effects against cancers such as hepatocellular carcinoma and colorectal cancer. tandfonline.comsemanticscholar.org Furthermore, its ability to mitigate oxidative stress and inflammation has been linked to protective effects in models of acute myocardial infarction and spinal cord injury. tandfonline.comnih.govspandidos-publications.com The compound's broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2, has also been a recent focus of investigation. tandfonline.comnih.gov
Table 1: Key Investigated Biological Activities of this compound
| Biological Activity | Investigated Models/Cell Lines | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-Tumor | Colorectal Cancer Cells (HCT116), Hepatocellular Carcinoma Cells | Induces apoptosis via the Bcl-2/Bax/caspase-3 pathway. | tandfonline.comsemanticscholar.org |
| Anti-Inflammatory | Rat model of Acute Myocardial Infarction (AMI), Spinal Cord Injury | Inhibits activities of inflammatory cytokines like NF-κB, TNF-α, and various interleukins. | tandfonline.comspandidos-publications.com |
| Anti-Oxidative Stress | Rat model of AMI, Spinal Cord Injury | Reduces malondialdehyde levels and enhances the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. | tandfonline.comspandidos-publications.com |
| Anti-Apoptotic | Rat model of AMI, Spinal Cord Injury | Suppresses caspase-3 activity, a key executioner in apoptosis. | tandfonline.comspandidos-publications.com |
| Antiviral | Vero-E6 cells (SARS-CoV-2) | Inhibits viral replication of SARS-CoV-2 and other RNA viruses. | tandfonline.comnih.gov |
| Cardioprotective | Rat model of AMI | Reduces infarct size and levels of cardiac injury markers. | nih.govspandidos-publications.com |
Historical Context of Quinolizidine Alkaloid Research Relevant to this compound
The study of quinolizidine alkaloids (QAs), the chemical class to which this compound belongs, has a history stretching back over a century. nih.gov Sparteine and lupinine (B175516) were among the first QAs to be isolated from Lupinus luteus (yellow lupin) at the beginning of the 20th century. nih.gov These nitrogen-containing secondary metabolites are predominantly found in the plant family Fabaceae (legumes), particularly in genera like Lupinus, Sophora, Cytisus, and Genista. nih.govwikipedia.org
Early research into QAs was largely driven by their toxicity to livestock, which led to investigations into their chemical structures and distribution in plants. wikipedia.org A significant milestone in the agricultural application of this research occurred in the late 1920s and early 1930s in Germany, with the identification of "low-alkaloid" mutant varieties of lupins. nih.govfrontiersin.org This discovery was crucial for the domestication of lupin species as commercially important grain legume crops, as high QA levels render the grain unsuitable for food and feed. nih.govfrontiersin.org
Systematic research into the biosynthesis of quinolizidine alkaloids began in earnest between the 1970s and 1980s. nih.govfrontiersin.org During this period, scientists utilized lupin cell cultures and enzyme assays to characterize many QA chemical structures and identify some of the enzymes and intermediate steps in their biosynthetic pathways. nih.govfrontiersin.org This foundational work laid the groundwork for understanding the complex chemistry of compounds like sophoridine and its N-oxide derivative, this compound, which are found in Sophora species. nih.gov The historical focus on reducing toxicity in crops has evolved into a modern appreciation for the pharmacological potential of these same alkaloids. nih.gov
Current Research Landscape and Emerging Trends in this compound Investigations
The current research landscape for this compound is characterized by a deepening exploration of its mechanisms of action and a broadening of its potential therapeutic applications. Scientists are moving beyond initial observations of its effects to detailed molecular studies. A significant trend is the investigation of its impact on complex signaling networks within cells. For example, its role in regulating apoptosis through the Bcl-2 protein family and caspase activation is a recurring theme in cancer research. semanticscholar.org Similarly, its anti-inflammatory effects are being dissected by examining its influence on the NF-κB signaling pathway and the subsequent release of pro-inflammatory cytokines. spandidos-publications.com
Another emerging trend is the exploration of this compound's utility in novel contexts. Its identification as an inhibitor of SARS-CoV-2 replication in cell culture studies highlights a new avenue for antiviral research. tandfonline.comnih.gov Researchers have noted its potential as a broad-spectrum antiviral agent against various RNA viruses. tandfonline.com Furthermore, studies on its protective effects in models of ischemic injury, such as myocardial infarction and spinal cord injury, point towards its potential in treating conditions characterized by inflammation and oxidative damage. spandidos-publications.com
The chemical synthesis and modification of the this compound molecule is also a key area of current investigation. While traditionally extracted from plants, new methods are being developed, including the biotransformation of sophoridine into this compound using filamentous fungi. syncsci.com This one-step oxidation process represents a greener, more sustainable synthetic alternative to traditional chemical synthesis. syncsci.com The development of novel derivatives is also underway, aiming to enhance the anti-cancer activity and improve the pharmacological properties of the parent compound. dovepress.com These efforts, combined with computational modeling and structure-activity relationship (SAR) studies, are paving the way for the development of new drug candidates based on the quinolizidine scaffold. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1 |
InChI Key |
XVPBINOPNYFXID-ACTGZQEFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@H](CCC4)CN2C(=O)C1)[O-] |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Oxysophoridine
Botanical Sources and Distribution of Oxysophoridine
Identification of Primary Plant Species Containing this compound
This compound is primarily found in plants of the Sophora genus. Sophora alopecuroides L. is a significant source, where it is identified as one of the major quinolizidine (B1214090) alkaloids nih.gov. Research indicates that the total alkaloids of Sophora alopecuroides L. contain various compounds, including aloperine, sophoridine (B192422), oxymatrine (B1678083), this compound, matrine (B1676216), and sophocarpine (B1681056) nih.gov. While matrine and oxymatrine are often cited as the main active components in S. alopecuroides, this compound is also present nih.gov.
Sophora flavescens Ait. is another important species where quinolizidine alkaloids, including those structurally related to this compound, are found tautobiotech.comnih.govamazonaws.com. Studies on Sophora flavescens have identified this compound among its alkaloid constituents amazonaws.com. The genus Sophora is known to accumulate matrine-type quinolizidine alkaloids, which are considered significant representatives and abundant in these species nih.govacs.org. Other genera known to contain quinolizidine alkaloids, and potentially related compounds, include Lupinus, Genista, Cytisus, and Thermopsis nih.govrsc.org.
Biosynthetic Pathways and Precursors of this compound
Quinolizidine alkaloids (QAs), including this compound, are derived from the amino acid L-lysine nih.govrsc.orgmdpi.comnih.govresearchgate.netcdnsciencepub.comfrontiersin.orgrsc.org. The biosynthesis generally begins with the decarboxylation of L-lysine to cadaverine (B124047), catalyzed by lysine (B10760008) decarboxylase (LDC) nih.govrsc.orgnih.govresearchgate.netfrontiersin.orgrsc.org. Cadaverine then undergoes oxidative deamination, typically by copper amine oxidase (CuAO), to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine nih.govrsc.orgmdpi.comnih.govresearchgate.netfrontiersin.org. This intermediate is considered a key precursor for the formation of the quinolizidine skeleton nih.govrsc.orgmdpi.comnih.govresearchgate.netcdnsciencepub.comfrontiersin.org.
The precise pathway from these initial intermediates to this compound is complex and not fully elucidated for all quinolizidine alkaloids. However, the general pathway involves the dimerization and subsequent cyclization and modification of these C5 units derived from lysine rsc.orgmdpi.com. For instance, the formation of the tetracyclic QA skeleton is thought to involve the aldol-like coupling of piperideine-related tautomers nih.gov. Further modifications, such as hydroxylation or esterification, lead to the diverse array of quinolizidine alkaloids observed in plants nih.gov.
While direct enzymatic or microbial transformation of Sophoridine specifically to this compound has not been extensively detailed in the provided search results, the general biosynthesis of quinolizidine alkaloids involves enzymatic steps. Sophoridine itself is a quinolizidine alkaloid found in Sophora species nih.govtautobiotech.comnih.govamazonaws.comnih.govlifeasible.comresearchgate.net. This compound is often described as Sophoridine N-oxide lifeasible.com, suggesting a potential oxidation or modification of Sophoridine. Enzymes like lysine decarboxylase (LDC) and copper amine oxidase (CuAO) are known to be involved in the early stages of QA biosynthesis nih.govrsc.orgnih.govresearchgate.netfrontiersin.org. Other enzymes, such as those involved in tigloylation (e.g., HMT/HLT), are responsible for later modifications in the pathway mdpi.comnih.gov. The specific enzymes catalyzing the conversion of Sophoridine to this compound would likely involve oxidation at the nitrogen atom.
The endogenous biosynthesis of quinolizidine alkaloids in plants is primarily understood to initiate from L-lysine nih.govrsc.orgmdpi.comnih.govresearchgate.netcdnsciencepub.comfrontiersin.orgrsc.org. The pathway is believed to occur mainly in the green aerial parts of the plant, specifically within chloroplasts, where enzymes for lysine and cadaverine synthesis are present nih.govmdpi.comnih.govfrontiersin.orgtarjomefa.comannualreviews.org. However, other organelles like mitochondria are also involved in specific enzymatic steps nih.govtarjomefa.comannualreviews.org.
The proposed route involves:
L-lysine to Cadaverine: Decarboxylation of L-lysine by lysine decarboxylase (LDC) nih.govrsc.orgnih.govresearchgate.netfrontiersin.org.
Cadaverine to Δ¹-piperideine: Oxidative deamination of cadaverine by copper amine oxidase (CuAO) to form 5-aminopentanal, which then cyclizes to Δ¹-piperideine nih.govrsc.orgnih.govresearchgate.netfrontiersin.org.
Formation of the Quinolizidine Skeleton: Dimerization and cyclization of Δ¹-piperideine or related intermediates to form the characteristic tetracyclic quinolizidine structure nih.govrsc.orgmdpi.com.
Tailoring Reactions: Subsequent modifications such as hydroxylation, dehydrogenation, and esterification lead to the diverse range of QAs, including this compound rsc.orgnih.gov.
The accumulation of QAs is often organ-specific, with significant concentrations found in seeds, leaves, flowers, stems, and roots nih.govacs.orgfrontiersin.org.
Advanced Isolation and Purification Methodologies
The isolation and purification of this compound and other quinolizidine alkaloids from plant sources typically involve a multi-step process utilizing various chromatographic techniques.
Extraction: Supercritical fluid extraction (SFE) has been employed for extracting quinolizidine alkaloids from Sophora flavescens tautobiotech.com. Other common extraction methods involve solvents like methanol (B129727) frontiersin.org.
Chromatographic Separation:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of quinolizidine alkaloids from Sophora species tautobiotech.comamazonaws.comnih.govfrontiersin.orgnih.gov. Methods often involve specific stationary phases (e.g., LiChrosorb-NH2) and mobile phases comprising acetonitrile (B52724), phosphoric acid, and ethanol (B145695) tautobiotech.comresearchgate.net. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) is also employed for simultaneous quantification amazonaws.comnih.govacs.org.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can be used for the isolation of natural products, including alkaloids from Sophora flavescens tautobiotech.com. It offers advantages over solid-support chromatography by minimizing sample loss tautobiotech.com.
Thin-Layer Chromatography (TLC): TLC, including two-dimensional TLC with adsorbent gradients, has been utilized for the separation of quinolizidine alkaloids from various plant species researchgate.netmdpi.com.
Column Chromatography: Silica (B1680970) gel and polyamide columns are commonly used in initial purification steps tautobiotech.commdpi.com.
Table 1: Major Quinolizidine Alkaloids Identified in Sophora Species
| Alkaloid Name | Chemical Formula | Molecular Weight (approx.) | Primary Source Species | Notes |
| This compound | C₁₅H₂₄N₂O₂ | 264.36 | Sophora alopecuroides, S. flavescens | Often referred to as Sophoridine N-oxide lifeasible.com |
| Matrine | C₁₅H₂₄N₂O | 248.36 | S. alopecuroides, S. flavescens | Major active component nih.govtautobiotech.com |
| Oxymatrine | C₁₅H₂₄N₂O₂ | 264.36 | S. alopecuroides, S. flavescens | Major active component nih.govtautobiotech.comnih.govamazonaws.com |
| Sophoridine | C₁₅H₂₄N₂O | 248.36 | S. alopecuroides, S. flavescens | Present in S. alopecuroides nih.gov, S. flavescens tautobiotech.comnih.gov |
| Sophocarpine | C₁₅H₂₂N₂O₂ | 262.35 | S. alopecuroides, S. flavescens | Present in S. alopecuroides nih.gov, S. flavescens tautobiotech.comnih.govamazonaws.com |
| Oxysophocarpine (B1678127) | C₁₅H₂₂N₂O₃ | 278.34 | S. flavescens | Present in S. flavescens tautobiotech.comnih.govamazonaws.com |
| Aloperine | C₁₅H₂₂N₂O₂ | 262.35 | S. alopecuroides | Present in S. alopecuroides nih.gov |
| Cytisine | C₁₁H₁₄N₂O | 190.24 | Sophora species | Tricyclic quinolizidine alkaloid medscape.comresearchgate.netmdpi.comscielo.br |
| Lupanine | C₁₅H₂₄N₂O | 248.36 | Lupinus, Sophora species | Common in Lupinus, also found in Sophora nih.govrsc.org |
| Thermopsine | C₁₅H₂₂N₂O₂ | 262.35 | Sophora species | Found in S. velutina researchgate.net |
Table 2: Key Enzymes in Quinolizidine Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Location (Proposed) |
| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine | Chloroplasts |
| Copper Amine Oxidase | CuAO | Cadaverine | 5-aminopentanal (which cyclizes to Δ¹-piperideine) | Not specified |
| Tigloyl-CoA: alkaloid O-tigloyltransferase | HMT/HLT | Tigloyl-CoA, Hydroxylated alkaloids | Tigloyloxylated alkaloids | Mitochondria |
Compound List:
this compound
Sophoridine
Matrine
Oxymatrine
Sophocarpine
Oxysophocarpine
Aloperine
Cytisine
Lupanine
Thermopsine
Modern Extraction Techniques for this compound from Natural Sources
The extraction of this compound from plant matrices typically involves solvent-based methods, aiming to efficiently solubilize and isolate the alkaloid from the complex plant material mdpi.comjocpr.com. Traditional techniques like maceration and percolation, often using alcohol or acidic water solutions, remain relevant mdpi.comjocpr.come3s-conferences.org. However, modern approaches focus on enhancing efficiency, reducing extraction time, and minimizing solvent consumption.
Chromatographic Separation Methods for High Purity this compound
Following initial extraction, chromatographic techniques are indispensable for isolating this compound to a high degree of purity, separating it from other co-extracted plant compounds and structurally similar alkaloids jocpr.comresearchgate.netcolumn-chromatography.com.
Emerging Techniques for Enhanced Yield and Efficiency
Ongoing research explores novel and advanced techniques to further improve the extraction and purification of this compound, focusing on sustainability, efficiency, and yield.
Chemical Synthesis and Structural Modification of Oxysophoridine and Its Analogues
Strategies for Total Chemical Synthesis of Oxysophoridine
While this compound can be obtained through extraction from natural sources or via biotransformation, information regarding its complete total chemical synthesis from simple starting materials is not extensively detailed in the available literature. The primary focus for obtaining this compound has been its biotransformation from the more abundant precursor, sophoridine (B192422), or direct isolation from plant material syncsci.comsyncsci.comsyncsci.com. The complexity of its tetracyclic alkaloid structure presents significant challenges for a de novo total chemical synthesis. However, research into the total synthesis of related matrine-type alkaloids, such as flavesines G and J, has been reported, demonstrating the feasibility of synthesizing complex structures within this alkaloid family acs.org. These efforts in related compounds highlight the intricate synthetic challenges and potential strategies that could be adapted for this compound itself.
Derivatization and Analogue Synthesis for Research Purposes
The synthesis of this compound analogues is driven by the desire to enhance its pharmacological properties, such as potency and selectivity, and to reduce potential toxicity. This involves modifying the core structure of sophoridine or this compound to create novel compounds for research.
Design Principles for Novel this compound Analogues
Research into the structure-activity relationships (SAR) of sophoridine and its derivatives provides guiding principles for the design of novel this compound analogues. Key structural modifications that have been explored to improve anti-cancer activity include:
Substitution on Aromatic Rings: The introduction of methoxy (B1213986) and N-(4-(phenylmethoxy)benzyl) groups onto an indole (B1671886) ring, when attached to the sophoridine scaffold, has shown to boost anti-cancer activity nih.gov. The position of attachment on the indole ring is also critical, with position 3 being preferable to positions 4 or 5 nih.gov.
Incorporation of Specific Scaffolds: Analogues bearing an α,β-unsaturated ketone scaffold are considered essential for anti-cancer inhibitory activity nih.gov.
Stereochemistry: The (R)-configuration at the C-6 chiral center has been identified as more conducive to enhancing anti-cancer activity compared to the (S)-configuration nih.gov.
Lactam Ring Modifications: Modifications at the N-16 position and the C-14 position of the lactam ring, as well as opening the lactam ring itself, are recognized strategies for developing sophoridine derivatives with altered biological profiles nih.govfrontiersin.org.
These principles, derived from studies on sophoridine analogues, can inform the rational design of new this compound derivatives with tailored properties.
Synthetic Pathways for Structural Modifications
The synthesis of this compound analogues typically involves derivatizing the parent sophoridine or this compound structure. Common strategies focus on modifying specific positions within the alkaloid skeleton:
Modifications at N-16 and C-14: These positions are frequently targeted for derivatization. For instance, N-methylation of related scaffolds like norbelladine (B1215549) demonstrates how modifications at nitrogen atoms can alter properties mdpi.com. Research on matrine (B1676216) analogues also highlights the importance of C-13 and C-14 positions for creating novel structures, often involving Michael addition reactions at the C-13 carbon-carbon double bond in sophocarpine (B1681056) researchgate.net.
Lactam Ring Opening/Modification: Altering the lactam ring structure is another avenue for analogue synthesis, aiming to influence biological activity nih.govfrontiersin.org.
General Derivatization Strategies: While primarily discussed for analytical purposes (e.g., enhancing HPLC detectability), chemical derivatization techniques involve reacting analytes with specific reagents to add functional groups like trimethylsilyl (B98337) (TMS) groups, or to introduce chromophores or fluorophores sigmaaldrich.comnih.govresearchgate.netmdpi.com. These general chemical modification techniques could be adapted for synthetic purposes to create novel analogues.
The specific synthetic pathways often involve multi-step sequences tailored to introduce desired functional groups or structural alterations, building upon established organic synthesis methodologies.
Biotransformation-Based Synthesis of this compound
Biotransformation offers a greener and potentially more efficient route for synthesizing this compound from its precursor, sophoridine. A notable study established a method for preparing this compound using the filamentous fungus Xylariales. sp F005 (CCTCC M2014660) syncsci.comsyncsci.comsyncsci.com. This microbial transformation process converts sophoridine into this compound under optimized conditions.
The optimization experiments identified key parameters for maximizing the yield of this compound:
pH: An optimal pH of 6.0 was determined for the biotransformation reaction.
Conversion Time: The highest yield was achieved after three days of conversion.
Substrate Concentration: A substrate concentration of 5.0 mg proved most effective.
Inoculum Quantity: An inoculum of 5% yielded the maximum production.
This biotransformation approach is characterized by mild reaction conditions (near neutral pH, ambient temperatures, and atmospheric pressures), fewer by-products, and reduced contamination, aligning with principles of sustainable and green chemistry syncsci.comresearchgate.net. It represents a significant alternative to traditional extraction and conventional chemical synthesis methods for producing this compound.
Table 1: Biotransformation Optimization Parameters for this compound Synthesis
| Parameter | Optimal Condition |
| Fungus Strain | Xylariales. sp F005 |
| pH | 6.0 |
| Conversion Time | 3 days |
| Substrate Concentration | 5.0 mg |
| Inoculum Quantity | 5% |
Table 2: Key Structural Modification Strategies for Sophoridine/Matrine Analogues
| Modification Site/Strategy | Rationale/Purpose | Related Alkaloid Class |
| N-16 Position | Derivatization to alter biological activity and properties. | Sophoridine |
| C-14 Position | Introduction of new functional groups or structural alterations to influence activity. | Sophoridine, Matrine |
| Lactam Ring Opening | Modification of the core structure to potentially enhance anti-cancer properties. | Sophoridine |
| Indole Ring Substitution | Introduction of methoxy or benzyl (B1604629) groups to boost anti-cancer activity. | Sophoridine |
| α,β-Unsaturated Ketone | Incorporation of this scaffold is considered essential for anti-cancer inhibitory activity. | Sophoridine |
| C-6 Stereochemistry | (R)-configuration is preferred over (S)-configuration for enhanced anti-cancer activity. | Sophoridine |
| C-13 Position Modification | Creation of novel structures, often via Michael addition, to explore new derivatives. | Matrine |
| Structural Simplification | Reduction in molecular complexity to potentially improve synthesis or modify properties. | Matrine |
Compound Names Mentioned:
this compound
Sophoridine
Matrine
Flavesine G
Flavesine J
Norbelladine
Mechanistic Investigations of Pharmacological Activities Preclinical Focus
Elucidation of Anti-tumor Mechanisms
Preclinical research has identified oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from Sophora alopecuroides L., as a compound with significant anti-tumor properties. nih.govnih.govresearchgate.net Investigations have focused on its ability to modulate key cellular pathways involved in cancer progression, particularly those related to cell proliferation and programmed cell death. nih.gov
Regulation of Cancer Cell Proliferation
This compound has demonstrated a direct inhibitory effect on the proliferation of cancer cells in preclinical models. In vitro studies using human colorectal cancer cell lines, such as HCT116, have shown that OSR can suppress cell growth. nih.govnih.govresearchgate.net The inhibitory effect is both time- and dose-dependent. nih.gov This has been confirmed through multiple experimental assays:
MTT Assay: This colorimetric assay, which measures metabolic activity, revealed that treating HCT116 cells with increasing concentrations of this compound leads to a significant reduction in cell viability. researchgate.net
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Treatment with this compound was found to markedly reduce the number and size of HCT116 cell colonies, indicating an impairment of their long-term proliferative capacity. nih.govsemanticscholar.org
Cell Growth Curve Analysis: Direct cell counting over several days confirmed that this compound-treated cells exhibit a much slower growth rate compared to untreated control cells. researchgate.net
These findings collectively establish that this compound interferes with the machinery of cell division and survival, thereby regulating the proliferation of cancer cells. nih.gov
Induction of Apoptosis in Neoplastic Cells
A primary mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death, in neoplastic cells. nih.govnih.gov Apoptosis is a tightly regulated process essential for eliminating damaged or malignant cells. yyu.edu.tr In studies on colorectal cancer cells, treatment with this compound led to a significant increase in the rate of apoptosis. semanticscholar.org Morphological changes characteristic of apoptosis, such as nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies, were observed in HCT116 cells following exposure to the compound, as visualized through Hoechst 33258 staining. nih.govsemanticscholar.org
The pro-apoptotic activity of this compound is mediated through its influence on a complex network of signaling molecules that control the life and death of a cell. nih.gov
The execution of apoptosis is largely dependent on a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive precursors (procaspases) and are activated in a hierarchical cascade in response to apoptotic stimuli. youtube.com this compound has been shown to trigger this cascade. nih.gov
Caspase-3: Research demonstrates that this compound treatment significantly upregulates the expression and activation of caspase-3 in colorectal cancer cells. nih.govnih.gov Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, which ultimately leads to the dismantling of the cell. nih.gov Its activation is often considered a point of no return in the apoptotic process. nih.gov
Caspase-9: While direct measurement of caspase-9 activation by this compound is noted in the broader context of the apoptotic pathway it initiates, its role is crucial. nih.gov The release of cytochrome c from the mitochondria, a process induced by this compound, leads to the formation of the apoptosome, which in turn activates caspase-9. nih.gov This initiator caspase then proceeds to activate executioner caspases like caspase-3. nih.govnih.gov
Caspase-8: Though less directly implicated in the primary studies on this compound, related compounds have been shown to up-regulate caspase-8, which is typically associated with the extrinsic (death receptor-mediated) apoptotic pathway. nih.gov
The activation of this caspase cascade is a central event in the mechanism by which this compound induces cancer cell death. nih.gov
The Bcl-2 (B-cell lymphoma 2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. nih.govmdpi.com this compound has been found to disrupt this balance in cancer cells, shifting it towards cell death. nih.govnih.gov
Bcl-2: This is a primary anti-apoptotic protein that functions to inhibit cell death, in part by preventing the release of mitochondrial cytochrome c. nih.gov Studies consistently show that this compound treatment leads to a significant downregulation in the expression of Bcl-2 in colorectal cancer cells. nih.govnih.govresearchgate.net
Bax: In contrast, Bax is a pro-apoptotic protein. Upon activation, it promotes apoptosis by permeabilizing the outer mitochondrial membrane. nih.gov Research has demonstrated that this compound significantly upregulates the expression of Bax. nih.govnih.govresearchgate.net
By decreasing the levels of the protective Bcl-2 protein while increasing the levels of the pro-apoptotic Bax protein, this compound effectively lowers the threshold for apoptosis induction in cancer cells. nih.gov
| Protein | Function | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic (inhibits cell death) | Downregulated | nih.govnih.gov |
| Bax | Pro-apoptotic (promotes cell death) | Upregulated | nih.govnih.gov |
Mitochondria play a central role in the intrinsic pathway of apoptosis. nih.gov A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govcapes.gov.br Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the activation of caspase-9 and initiating the caspase cascade. nih.gov
Preclinical studies have shown that this compound treatment induces a significant increase in the level of cytochrome c in the cytoplasm of colorectal cancer cells. nih.govnih.gov This release is a direct consequence of the modulation of Bcl-2 family proteins. The upregulation of the Bax protein by this compound facilitates the permeabilization of the mitochondrial membrane, allowing for the escape of cytochrome c. nih.govyoutube.com
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme primarily involved in DNA repair. nih.govnih.gov In the context of apoptosis, PARP-1 is a key substrate for activated executioner caspases, particularly caspase-3. numberanalytics.com The cleavage of PARP-1 by caspase-3 is considered a hallmark of apoptosis. nih.gov
This cleavage event serves two main purposes:
It inactivates PARP-1, preventing it from consuming NAD+ and ATP in a futile attempt to repair the fragmented DNA in a cell that is already committed to dying. numberanalytics.com
The cleavage generates specific fragments that themselves may have roles in the apoptotic process. nih.gov
Studies on this compound have revealed that its administration leads to a marked downregulation of PARP-1 expression in colorectal cancer cells, which is consistent with its cleavage by the activated caspase-3. nih.govnih.govresearchgate.net This inactivation of PARP-1 is a critical downstream event in the apoptotic pathway triggered by this compound. nih.gov
| Molecular Event | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| Bcl-2 Expression | Decrease | Reduced inhibition of apoptosis | nih.govnih.gov |
| Bax Expression | Increase | Promotes mitochondrial membrane permeabilization | nih.govnih.gov |
| Cytochrome c Release | Increase | Activates Caspase-9 and the apoptosome | nih.govnih.gov |
| Caspase-3 Activation | Increase | Executes apoptosis by cleaving cellular substrates | nih.govnih.gov |
| PARP-1 Cleavage | Increase | Inactivates DNA repair, facilitates cell death | nih.govresearchgate.net |
Inhibition of Cancer Cell Migration and Invasion
Preclinical research directly investigating the inhibitory effects of this compound on cancer cell migration and invasion is limited. While related alkaloids from Sophora flavescens, such as matrine (B1676216), have demonstrated the ability to suppress these processes in various cancer cell lines, including hepatocellular carcinoma and lung cancer, specific data on this compound's direct impact remains to be fully elucidated. nih.govresearchgate.net Studies on matrine show it can impair the mobility and invasive capabilities of cancer cells. nih.gov For instance, matrine has been observed to inhibit the migration and invasion of Huh-7 hepatocellular carcinoma cells in a concentration-dependent manner. nih.gov The mechanisms for related compounds often involve the regulation of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govmdpi.com
Interference with Tumor Angiogenesis
Direct preclinical evidence detailing the role of this compound in the interference with tumor angiogenesis is not extensively available in the current scientific literature. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, regulated by a balance of pro- and anti-angiogenic factors. nih.govmdpi.com Key signaling molecules like Vascular Endothelial Growth Factor (VEGF) are crucial for this process. mdpi.com Research on analogous compounds, such as matrine, has indicated potential anti-angiogenic effects. For example, matrine has been shown to downregulate the expression of VEGF in breast cancer cells, thereby inhibiting tumor angiogenesis. mdpi.com It also has been noted to reduce levels of MMP-2 and MMP-9, enzymes involved in the degradation of the extracellular matrix, which is a necessary step for endothelial cell migration during angiogenesis. mdpi.com However, dedicated studies are required to determine if this compound possesses similar anti-angiogenic properties.
Mechanisms of Cell Cycle Arrest
This compound has been shown to induce apoptosis in colorectal cancer cells. researchgate.net The process of cell cycle arrest is a critical mechanism by which many chemotherapeutic agents exert their anti-cancer effects, as it halts the uncontrolled proliferation of cancer cells. nih.gov This arrest can occur at different phases of the cell cycle, such as G0/G1, S, or G2/M, and is often a precursor to apoptosis (programmed cell death). nih.govmdpi.com For instance, some cancer therapies work by causing DNA damage, which in turn activates checkpoint kinases that can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. nih.gov While the precise mechanisms of this compound-induced cell cycle arrest are a subject of ongoing investigation, studies on related compounds like sophoridine (B192422) have shown induction of S phase arrest in pancreatic cancer cells. researchgate.net This effect is a potential avenue for the anti-cancer activity of such alkaloids, as targeting cells in the S-phase is a strategy employed by several chemotherapy drugs. researchgate.net
Influence on Specific Oncogenic Signaling Pathways (e.g., MAPK/ERK, PI3K/AKT/mTOR, NF-κB, Hippo/YAP, Wnt/β-catenin, FOXM1)
The influence of this compound on various oncogenic signaling pathways is an emerging area of research. These pathways are crucial for cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of cancer. nih.govnih.govnih.govnih.gov
MAPK/ERK: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth and division. nih.govnih.gov While direct studies on this compound's effect on this pathway in cancer are not widely available, related compounds like sophoridine have been shown to activate the JNK/p38 MAPK pathway, which can lead to anti-tumor effects. nih.gov
PI3K/AKT/mTOR: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in cancer. nih.govnih.govnih.govmdpi.com Oxymatrine (B1678083), a structurally similar compound, has been found to inhibit the proliferation and invasion of breast cancer and gallbladder carcinoma cells by suppressing the PI3K/AKT pathway. nih.govnih.gov It has also been shown to downregulate the PI3K/AKT/mTOR pathway in other cancer models. spandidos-publications.com
NF-κB: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer by regulating genes involved in cell survival, proliferation, and angiogenesis. nih.gov Oxymatrine has been demonstrated to induce cancer cell death by inhibiting the NF-κB signaling pathway in nasopharyngeal cancer cells. spandidos-publications.com
Hippo/YAP: The Hippo/Yes-associated protein (YAP) signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation can contribute to tumorigenesis. nih.govnih.govmdpi.com The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP. springermedizin.de When this pathway is inactive, YAP can enter the nucleus and promote the expression of genes involved in cell proliferation and survival. springermedizin.de Direct research on the interaction between this compound and the Hippo/YAP pathway is currently lacking.
Wnt/β-catenin: The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is strongly linked to the development of various cancers, particularly colorectal cancer. nih.govnih.govmdpi.com This pathway's dysregulation leads to the accumulation of β-catenin in the nucleus, where it activates target genes that promote cell proliferation. ewadirect.com There is currently limited specific data on how this compound directly influences the Wnt/β-catenin pathway in cancer cells.
FOXM1: Forkhead box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle progression and is overexpressed in a wide range of human cancers. nih.govnih.gov Its overexpression is associated with increased proliferation, invasion, and angiogenesis. nih.gov The direct regulatory effects of this compound on FOXM1 have not yet been extensively studied.
Analysis of Anti-inflammatory Mechanisms
This compound has demonstrated significant anti-inflammatory properties in preclinical studies through the modulation of various inflammatory mediators.
Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)
This compound has been shown to effectively reduce the production of several key pro-inflammatory cytokines. These signaling molecules are crucial in mediating inflammatory responses, and their overproduction is implicated in various inflammatory diseases. In preclinical models, treatment with this compound has led to a notable decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Preclinical Models
| Cytokine | Effect |
|---|---|
| TNF-α | Downregulation |
| IL-1β | Downregulation |
| IL-6 | Downregulation |
Inhibition of Inflammatory Mediators (e.g., Prostaglandin E2 (PGE2), Intercellular Adhesion Molecule-1 (ICAM-1), Cyclooxygenase-2 (COX-2))
Beyond cytokines, this compound also exerts its anti-inflammatory effects by inhibiting other important mediators of inflammation. It has been found to suppress the production of Prostaglandin E2 (PGE2), a lipid compound that contributes to pain and swelling. Additionally, this compound can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in the adhesion and migration of immune cells to sites of inflammation. Furthermore, it has been shown to inhibit Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins.
Table 2: Effect of this compound on Other Inflammatory Mediators in Preclinical Models
| Mediator | Effect |
|---|---|
| Prostaglandin E2 (PGE2) | Inhibition |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Inhibition |
Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the cellular inflammatory response. In its inactive state, NF-κB resides in the cytoplasm, bound to an inhibitory protein. Upon stimulation by pro-inflammatory signals, the inhibitor is degraded, allowing the NF-κB p65 subunit to translocate into the nucleus. nih.govnih.gov This translocation initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines and chemokines, thus amplifying the inflammatory cascade. nih.gov
Preclinical studies have demonstrated that this compound (OSR) is a potent modulator of this pathway. In models of acute myocardial infarction in rats, OSR was shown to inhibit the activity of NF-κB p65 in a dose-dependent manner, contributing to its cardioprotective effects. Further research into its effects on hepatic fibrosis revealed that OSR effectively blocks the NF-κB pathway. nih.gov This inhibitory action is crucial to its anti-inflammatory effects, as it prevents the nuclear translocation of p65 and the subsequent expression of inflammatory mediators. nih.govnih.gov
Table 1: Effect of this compound (OSR) on NF-κB Pathway and Fibrosis Markers
| Model System | Key Pathway Investigated | Finding | Source |
|---|---|---|---|
| Hepatic Fibrosis (in vitro & in vivo) | NF-κB Signaling | OSR demonstrates blockage of the NF-κB pathway, contributing to its anti-inflammatory and anti-fibrotic effects. | nih.gov |
| Rat Model of Acute Myocardial Infarction | NF-κB p65 Activity | OSR treatment resulted in a dose-dependent inhibition of NF-κB p65 activity. |
Role of Toll-like Receptor (TLR) Signaling in Inflammatory Response
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system. researchgate.net TLRs recognize molecules broadly shared by pathogens or endogenous danger signals released from damaged cells, initiating an inflammatory response. researchgate.netnih.gov For instance, TLR4 is famously activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, while TLR2 can be activated by other bacterial components and molecules associated with oxidative tissue damage. researchgate.netresearchgate.net The activation of these TLRs, such as TLR4, triggers a downstream signaling cascade that often involves the recruitment of adaptor proteins like MyD88, culminating in the activation of NF-κB and the production of inflammatory cytokines. nih.gov
The anti-inflammatory effects of this compound have been observed in experimental models where inflammation is induced by TLR agonists like LPS. nih.gov In studies using LPS-stimulated cells, OSR's ability to inhibit the inflammatory response suggests an interaction with the TLR signaling cascade. nih.gov By counteracting the effects of TLR activation, such as the subsequent activation of the NF-κB pathway, this compound helps to mitigate the inflammatory response initiated by these receptors.
Investigation of Anti-oxidative Stress Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in many diseases. This compound has been investigated for its ability to combat oxidative stress through multiple mechanisms.
Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx))
The body's primary defense against oxidative damage includes a network of endogenous antioxidant enzymes. mdpi.com Among the most critical are Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). SODs are metalloenzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, representing a crucial first step in detoxifying ROS. researchgate.netmdpi.com GPx enzymes, which are often selenium-dependent, further reduce hydrogen peroxide and other organic peroxides to harmless substances like water and alcohols, using glutathione as a reducing agent. researchgate.netmdpi.comnih.gov The coordinated action of these enzymes is vital for maintaining cellular redox homeostasis and preventing damage to lipids, proteins, and DNA. mdpi.com While some therapeutic compounds exert their antioxidant effects by augmenting the activity of SOD and GPx, specific preclinical data detailing the direct effect of this compound on the activity levels of these particular enzymes is limited in the available scientific literature. mdpi.com
Reduction of Oxidative Damage Markers (e.g., Malondialdehyde (MDA))
Malondialdehyde (MDA) is a well-established and frequently measured biomarker of oxidative stress. It is one of the final products of the peroxidation of polyunsaturated fatty acids in cellular membranes, a process driven by ROS. nih.govnih.gov An elevated level of MDA in tissues or biological fluids is indicative of increased lipid peroxidation and significant oxidative damage. nih.govnih.gov Consequently, a reduction in MDA levels is considered a reliable indicator of effective antioxidant action. While the anti-oxidative properties of this compound are noted through its action on signaling pathways, direct preclinical evidence explicitly quantifying a reduction in MDA levels following treatment with this compound is not detailed in the reviewed literature.
Activation of the Nrf2/HO-1/p62 Signaling Pathway
A pivotal mechanism in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and proteins involved in detoxification.
Preclinical research has identified the activation of the Nrf2 pathway as a key mechanism for the therapeutic effects of this compound. A study on hepatic fibrosis demonstrated that the anti-fibrotic effect of OSR was directly attributable to its activation of Nrf2. nih.gov This finding highlights that this compound actively enhances the body's own defense systems against oxidative stress by upregulating this critical protective pathway. nih.gov
Table 2: Effect of this compound (OSR) on the Nrf2 Antioxidant Pathway
| Model System | Key Pathway Investigated | Finding | Source |
|---|---|---|---|
| Hepatic Fibrosis | Nrf2 Signaling | The anti-fibrotic effect of OSR was attributed to its activation of the Nrf2 pathway. | nih.gov |
Protection of Cellular Membranes from Oxidative Damage
Cellular membranes are particularly vulnerable to oxidative damage due to their high concentration of polyunsaturated fatty acids. nih.gov Reactive oxygen species can initiate a chain reaction of lipid peroxidation, which compromises membrane integrity, alters fluidity, and impairs the function of membrane-bound proteins and receptors. This damage can ultimately lead to cell death. nih.govnih.gov
The protective effects of this compound against oxidative stress inherently contribute to the safeguarding of cellular membranes. By activating the Nrf2 signaling pathway, this compound enhances the expression of numerous antioxidant and detoxification enzymes. nih.gov This bolstered antioxidant defense system can more effectively neutralize ROS before they can initiate or propagate lipid peroxidation. Therefore, by mitigating the root cause of oxidative damage at a cellular level, this compound helps to preserve the structural and functional integrity of cellular membranes against oxidative insults.
Exploration of Neuroprotective Mechanisms
This compound (OSR), a quinolizidine alkaloid derived from plants such as Sophora alopecuroides, has demonstrated significant neuroprotective properties in various preclinical models of neurological injury. nih.govnih.gov Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal cell death and damage. Research has particularly illuminated its role in mitigating neuronal injury, inhibiting apoptosis, regulating neurotransmitter balance, and counteracting ferroptosis.
Attenuation of Neuronal Damage and Morphological Impairment
Preclinical investigations have shown that this compound can effectively reduce the structural and morphological damage to neurons following ischemic events. In in vitro models using primary rat hippocampal neuronal cultures subjected to oxygen-glucose deprivation (OGD), a condition mimicking ischemia, treatment with this compound significantly attenuated neuronal damage. nih.gov Microscopic examination revealed that the compound helps preserve normal neuronal morphology, which is typically compromised under ischemic conditions. nih.gov This protective effect is fundamental to its broader neuroprotective profile, as maintaining structural integrity is crucial for neuronal function and survival.
Inhibition of Neuronal Apoptosis Pathways (e.g., Bcl-2/Bax balance)
This compound exerts potent anti-apoptotic effects by modulating key proteins in the apoptotic cascade, particularly the Bcl-2 family of proteins which are central regulators of programmed cell death. nih.govnih.gov The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is a critical determinant of cell fate. nih.gov
In models of cerebral ischemia, this compound treatment has been shown to favorably alter this balance. nih.gov Studies demonstrate that this compound upregulates the expression of Bcl-2 while simultaneously downregulating the expression of Bax. nih.gov This shift in the Bcl-2/Bax ratio prevents the downstream activation of caspases, which are the executioners of apoptosis. nih.govnih.gov Specifically, this compound has been found to inhibit the activity of caspase-3, caspase-8, and caspase-9, and reduce the release of cytochrome c from the mitochondria, another critical step in the intrinsic apoptotic pathway. nih.gov By intervening at these crucial points, this compound effectively shields neurons from apoptotic death induced by ischemic injury. nih.gov
Table 1: Effect of this compound on Apoptotic Pathway Proteins
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Upregulation | nih.gov |
| Bax | Pro-apoptotic | Downregulation | nih.gov |
| Cytochrome c | Apoptosis initiator | Downregulates release | nih.gov |
| Caspase-3 | Executioner caspase | Inhibits activity and expression | nih.gov |
| Caspase-9 | Initiator caspase | Inhibits activity | nih.gov |
| Caspase-8 | Initiator caspase | Inhibits activity | nih.gov |
Regulation of Excitatory and Inhibitory Amino Acid Homeostasis in the Brain
Maintaining the balance between excitatory and inhibitory neurotransmission is vital for normal brain function, and its disruption is a key feature of ischemic brain injury. nih.govnih.govbiorxiv.org During ischemia, excessive release of excitatory amino acids (EAAs) like glutamate (B1630785) (Glu) and aspartate (Asp) leads to excitotoxicity, a major cause of neuronal death. nih.govnih.gov
This compound has been shown to restore the homeostasis of these neurotransmitters in the brains of mice following cerebral ischemia-reperfusion injury. nih.gov In preclinical studies, ischemia led to a significant increase in the levels of the EAAs glutamate and aspartate, and a decrease in the inhibitory amino acids (IAAs) γ-aminobutyric acid (GABA) and glycine (B1666218) (Gly). nih.gov Treatment with this compound helped maintain the concentrations of these amino acids at near-normal levels. nih.gov A key finding was the significant decrease in the Glu/GABA ratio in the this compound-treated groups, indicating a restoration of the balance between excitation and inhibition. nih.gov This regulatory effect on amino acid neurotransmitters is a crucial component of its neuroprotective action, preventing the cascade of excitotoxic neuronal damage. nih.govnih.gov
Table 2: Effect of this compound on Amino Acid Levels in Ischemic Brain Tissue
| Amino Acid | Type | Effect of Ischemia | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| Glutamate (Glu) | Excitatory | Increase | Maintains normal level | nih.gov |
| Aspartate (Asp) | Excitatory | Increase | Maintains normal level | nih.gov |
| γ-aminobutyric acid (GABA) | Inhibitory | Decrease | Maintains normal level | nih.gov |
| Glycine (Gly) | Inhibitory | Decrease | Maintains normal level | nih.gov |
| Glu/GABA Ratio | Excitatory/Inhibitory Balance | Increase | Significant Decrease | nih.gov |
Mechanisms of Ferroptosis Inhibition in Neurological Injury
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in the pathology of cerebral ischemia-reperfusion injury. nih.govfrontiersin.orgfrontiersin.org this compound has been identified as a potent inhibitor of ferroptosis, and this action contributes significantly to its neuroprotective effects. nih.govnih.gov In rat models of cerebral ischemia/reperfusion, this compound treatment was found to alleviate brain injury by inhibiting ferroptosis through the TLR4/p38MAPK signaling pathway. nih.govnih.gov
The core of ferroptosis involves the dysregulation of iron metabolism and the subsequent accumulation of lipid peroxides. frontiersin.orgnih.govmdpi.com this compound directly targets these processes. Studies have shown that following an ischemic event, there is a significant increase in the concentration of ferrous iron (Fe2+) in brain tissue. nih.govnih.gov this compound treatment effectively decreases these elevated Fe2+ levels. nih.gov
Furthermore, this compound regulates the expression of key proteins involved in iron homeostasis. It decreases the expression of transferrin receptor 1 (TFR1), which is responsible for iron uptake, and increases the expression of ferritin heavy chain 1 (FTH1), the primary intracellular iron storage protein. nih.gov This dual action limits the availability of free, redox-active iron that can participate in the Fenton reaction to generate damaging radicals. nih.govnih.govaginganddisease.org By controlling iron levels, this compound prevents the lethal accumulation of lipid peroxides, a hallmark of ferroptosis. nih.govfrontiersin.org It also upregulates Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides, further protecting the cell membrane from oxidative damage. nih.govnih.gov
Table 3: Effect of this compound on Ferroptosis-Related Proteins
| Protein/Molecule | Role in Ferroptosis | Effect of this compound | Reference |
|---|---|---|---|
| Fe2+ (Ferrous Iron) | Promotes lipid peroxidation | Decrease | nih.govnih.gov |
| Transferrin Receptor 1 (TFR1) | Promotes iron uptake | Decrease | nih.gov |
| Ferritin Heavy Chain 1 (FTH1) | Inhibits ferroptosis by storing iron | Increase | nih.gov |
| Glutathione Peroxidase 4 (GPX4) | Inhibits ferroptosis by reducing lipid peroxides | Increase | nih.govnih.gov |
| Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) | Promotes ferroptosis by facilitating lipid peroxidation | Decrease | nih.govnih.gov |
The generation of reactive oxygen species (ROS) is a central event in both ferroptosis and other forms of neuronal injury. frontiersin.orgnih.govresearchgate.net These highly reactive molecules cause widespread damage to cellular components, including lipids, proteins, and DNA. frontiersin.org this compound has been shown to inhibit the production of ROS in the context of cerebral ischemia. nih.govnih.gov
In models of oxygen-glucose deprivation/reoxygenation (OGD/R), which simulate ischemic conditions in vitro, OGD/R treatment significantly increases ROS levels. nih.gov this compound administration effectively counters this increase, thereby mitigating oxidative stress. nih.gov Interestingly, studies have also observed that ischemia/reperfusion leads to an increase in ATP levels, and this compound treatment can decrease these elevated ATP levels. nih.govnih.gov While ATP is the primary energy currency, its dysregulation, particularly an increase driven by processes like the Warburg effect reversal during ferroptosis, can be detrimental. nih.gov By modulating both ROS and ATP production, this compound helps to restore cellular redox and energy balance, preventing the execution of the ferroptotic cell death program. nih.govnih.gov
Interaction with Specific Signaling Pathways (e.g., TLR4/p38MAPK)
This compound (OSR) has been shown to exert its pharmacological effects, particularly its anti-inflammatory and neuroprotective actions, through the modulation of specific signaling pathways. Research has identified the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (p38MAPK) pathway as a key target.
In a preclinical model of cerebral ischemia/reperfusion injury, the protective effects of this compound were associated with the inhibition of ferroptosis mediated by the TLR4/p38MAPK signaling pathway. nih.gov This suggests that by downregulating this pathway, this compound can mitigate the cellular damage that occurs when blood flow is restored to ischemic brain tissue. nih.gov Similarly, in an in vitro model of Alzheimer's disease using β-amyloid-stimulated microglial cells, this compound was found to suppress oxidative stress and inflammation by inhibiting the TLR4/NF-κB pathway. nih.gov While this study focused on NF-κB, it is well-established that TLR4 activation can trigger several downstream pathways, including p38MAPK, which are crucial in mediating inflammatory responses. europeanreview.orgprimescholars.com
The mechanism involves this compound inhibiting the activation of TLR4, which in turn prevents the phosphorylation of downstream molecules like p38MAPK and the activation of transcription factors such as NF-κB. nih.govnih.gov This cascade interruption leads to a significant reduction in the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov
Table 1: Effect of this compound on TLR4 Signaling Pathway Components
| Model System | Key Protein/Pathway Targeted | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cerebral Ischemia/Reperfusion Injury Model | TLR4/p38MAPK | Inhibition of the pathway, leading to reduced ferroptosis. | nih.gov |
| β-amyloid-stimulated BV-2 microglial cells | TLR4/NF-κB | Inhibited activation of the pathway, reducing inflammatory cytokine expression. | nih.gov |
Research on Antiviral Mechanisms
This compound has demonstrated notable antiviral activity in cellular models, positioning it as a compound with broad-spectrum potential against various RNA viruses. nih.gov Its most well-documented activity is against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.
In studies using Vero-E6 cells, this compound was found to inhibit SARS-CoV-2 replication at non-cytotoxic concentrations. nih.govnih.gov The half-maximal effective concentration (EC50) was determined to be 0.18 µM, indicating potent activity. nih.gov This inhibitory effect was not dependent on the cell type, as similar results were observed in Huh-7 cells. nih.gov Furthermore, when combined with the broad-spectrum antiviral compound gemcitabine, this compound showed an additive antiviral effect against SARS-CoV-2. nih.govnih.gov
Preliminary, unpublished data has also suggested that this compound can efficiently inhibit the replication of flaviviruses and alphaviruses. nih.gov This indicates that its antiviral activity may extend to a wider range of RNA viruses, a characteristic that is highly desirable for responding to newly emerging viral threats. nih.govnih.gov
Table 2: Antiviral Activity of this compound in Cellular Models
| Virus | Cell Line | EC50 Value (µM) | Key Finding | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Vero-E6 | 0.18 | Potent inhibition of viral replication. | nih.gov |
| SARS-CoV-2 | Huh-7 | Not specified | Antiviral activity is not cell-type dependent. | nih.gov |
| Flaviviruses | Not specified | Not specified | Efficient inhibition of replication (unpublished data). | nih.gov |
| Alphaviruses | Not specified | Not specified | Efficient inhibition of replication (unpublished data). | nih.gov |
The antiviral strategy of this compound appears to involve the modulation of host factors, a mechanism that can offer broad-spectrum activity and a higher barrier to viral resistance. researchgate.net While direct studies on this compound's modulation of specific antiviral immune pathways are emerging, its well-documented anti-inflammatory properties provide significant insight into this mechanism. Viral infections often trigger an intense inflammatory response, which can contribute significantly to tissue damage and disease severity. nih.gov
This compound has been shown to regulate key inflammatory pathways, such as NF-κB. nih.govnih.govnih.gov By inhibiting the activation of NF-κB, this compound effectively reduces the expression of a wide array of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6. nih.govnih.gov This action constitutes a form of host response modulation. In the context of a viral infection, where a "cytokine storm" can be a major cause of pathology, the ability to dampen this excessive inflammatory response is a critical therapeutic mechanism. nih.gov By targeting host inflammatory signaling, this compound can alleviate virus-induced immunopathology, which is a crucial aspect of antiviral therapy. researchgate.net
Other Pharmacological Activities and Underlying Mechanisms
This compound has demonstrated significant antinociceptive, or pain-relieving, effects in preclinical models. The molecular basis for this analgesic activity involves multiple mechanisms, including modulation of neurotransmitter systems and inhibition of inflammatory mediators associated with pain.
One key mechanism is the compound's interaction with the GABAergic system. Research has shown that the antinociceptive effect of this compound may be mediated by the up-regulation of GABA (gamma-aminobutyric acid) and its GABAA receptors. nih.gov As GABA is the primary inhibitory neurotransmitter in the central nervous system, enhancing its signaling can lead to a reduction in neuronal excitability and pain transmission.
Additionally, the analgesic properties of this compound are linked to its anti-inflammatory actions. The compound has been found to significantly reduce the protein expression of cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) in injured tissues. nih.gov Both COX-2 and its product, PGE2, are critical mediators of inflammatory pain and hyperalgesia. nih.gov By suppressing these molecules, this compound can directly reduce the inflammatory component of pain.
The central inhibitory effects of this compound are rooted in its ability to protect neurons from excitotoxicity and oxidative stress. nih.gov This neuroprotective action has been observed in models of cerebral ischemia. nih.govnih.gov
A primary cellular mechanism is the suppression of excitotoxicity induced by excessive glutamate, a major excitatory neurotransmitter. nih.gov this compound provides protection against neuronal injury by inhibiting the over-activation of N-methyl-d-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor. nih.gov Activation of NMDA receptors triggers a significant influx of calcium ions (Ca2+) into neurons, which, in excessive amounts, initiates a cascade of damaging events, including free radical production and mitochondrial dysfunction, ultimately leading to cell death. nih.gov this compound has been shown to suppress this intracellular Ca2+ elevation, thereby preventing the downstream neurotoxic cascade. nih.gov This action on hippocampal neurons demonstrates a clear cellular basis for its central inhibitory and neuroprotective properties. nih.gov
Hepatoprotective Mechanisms beyond Anti-inflammation and Anti-oxidation
Beyond its recognized anti-inflammatory and anti-oxidative properties, this compound demonstrates significant hepatoprotective activity through direct anti-fibrotic mechanisms. The primary pathway for this effect is the inhibition of hepatic stellate cell (HSC) activation, a critical event in the pathogenesis of liver fibrosis. nih.govresearchgate.net In response to chronic liver injury, quiescent HSCs transform into proliferative, myofibroblast-like cells that are responsible for the excessive deposition of extracellular matrix (ECM), leading to scar formation and the progression of fibrosis. nih.govoncotarget.com
Preclinical research has elucidated that this compound can directly interfere with this fibrogenic process. Studies utilizing both in vitro and in vivo models have shown that this compound effectively suppresses key markers associated with HSC activation and fibrosis. Specifically, the compound has been found to significantly reduce the expression of alpha-smooth muscle actin (α-SMA), a hallmark protein of activated HSCs, and Transforming growth factor-beta 1 (TGF-β1), one of the most potent pro-fibrotic cytokines. nih.gov TGF-β1 is instrumental in driving the transdifferentiation of HSCs and stimulating the synthesis of collagen and other ECM components. nih.govplos.org By downregulating both α-SMA and TGF-β1, this compound demonstrates a targeted mechanism to halt or slow the progression of liver fibrosis, independent of its other pharmacological activities. nih.gov
The inhibitory effects of this compound on these core fibrotic markers have been quantified in established experimental models of liver fibrosis, as detailed in the following table. nih.gov
Table 1: Preclinical Anti-Fibrotic Effects of this compound
| Experimental Model | Biomarker(s) | Key Findings | Source |
| Lipopolysaccharide (LPS)-Stimulated HSC-T6 Cells (In Vitro) | α-SMA, TGF-β1 | Significantly reduced the expression of α-SMA and TGF-β1. | nih.gov |
| Carbon Tetrachloride (CCl4)-Induced Mouse Fibrotic Model (In Vivo) | α-SMA, TGF-β1 | Significantly reduced the expression of α-SMA and TGF-β1. | nih.gov |
These findings underscore a crucial aspect of this compound's hepatoprotective profile, highlighting its direct anti-fibrotic action through the modulation of hepatic stellate cell activation. This mechanism provides a distinct therapeutic angle for mitigating liver damage, particularly in the context of chronic liver diseases where fibrosis is a central pathological feature.
Structure Activity Relationship Sar Studies and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxysophoridine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process by prioritizing candidates for synthesis and testing. mdpi.com For analogues of this compound, specifically sophoridine (B192422) derivatives, QSAR prediction models have been developed to enhance their therapeutic properties, particularly their anticancer activity. nih.gov
A study focused on designing and synthesizing novel N-substituted sophoridine derivatives utilized QSAR prediction models to guide the structural modifications. nih.gov The models revealed that key structural features significantly influence the anticancer efficacy. Through this predictive modeling, it was discovered that the introduction of a benzene ring as a primary pharmacophore was a critical factor. nih.gov Furthermore, the reintroduction of a second benzene ring at the para position on the initial phenyl ring was shown to effectively improve the anticancer activity of these novel sophoridine derivatives. nih.gov This approach provides valuable insights into the structural requirements for activity, allowing for a more rational design of potent analogues. nih.gov The predictive power of a QSAR model is typically validated to ensure its reliability, with the goal of accurately forecasting the activity of compounds that fall within its defined applicability domain. mdpi.com
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and its biological target at an atomic level. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity score. mdpi.com MD simulations then provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. mdpi.comresearchgate.net
In studies involving sophoridine derivatives, molecular docking was employed to investigate their binding affinity with DNA topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov The results of these docking studies verified that the newly synthesized derivatives exhibit a stronger binding affinity for DNA topoisomerase I compared to the parent compound, sophoridine. nih.gov This enhanced binding affinity suggests a more stable and potent interaction with the target, which correlates with the observed increase in anticancer activity. nih.gov Such computational analyses are crucial for forming a comprehensive, dynamic description of the ligand-receptor system and for proposing a plausible mechanism of inhibition, guiding further drug development. mdpi.com
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov Identifying these key features is a fundamental step in drug design, as it allows for the design of new molecules with diverse chemical scaffolds that can still achieve the desired biological effect. nih.gov
For sophoridine derivatives, computational studies, including QSAR modeling, have been instrumental in identifying the key pharmacophoric features responsible for their enhanced biological activity. nih.gov A significant finding was the identification of a benzene ring as a principal pharmacophore. nih.gov The introduction of this aromatic motif into the sophoridine structure was found to effectively improve its anticancer activity. nih.gov This suggests that the hydrophobic and electronic properties of the benzene ring are crucial for the interaction with the biological target, likely DNA topoisomerase I. nih.gov The visualization of 3D-QSAR models can further elucidate the importance of specific features, such as hydrophobic and electron-withdrawing groups, on the chemical structure for optimal inhibitory activity. researchgate.net This knowledge of essential structural motifs provides a clear roadmap for designing more potent analogues. researchgate.net
Impact of Specific Chemical Modifications on Therapeutic Efficacy
Chemical modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving therapeutic efficacy, enhancing safety profiles, and optimizing pharmacokinetic properties. nih.govmdpi.com Researchers have applied this strategy to sophoridine, a close structural relative of this compound, to develop derivatives with improved therapeutic effects and lower toxicity. nih.gov
Several specific structural modifications have been successfully implemented on the sophoridine scaffold:
Addition at the 15-carbonyl position: Introducing a conjugated structure at this position through imine formation has been explored as a modification strategy. nih.gov
Substitution at the 14th position: The replacement of the hydrogen atom at this position with a chlorine atom is another modification that has been investigated. nih.gov
N-substitution: The addition of an n-benzylindole group represents a further structural alteration. nih.gov
These modifications have resulted in sophoridine derivatives that demonstrate both significant therapeutic effects and reduced toxicity, addressing a key challenge in balancing the efficacy and safety of the parent compound. nih.gov Such targeted chemical changes can profoundly alter how a molecule interacts with cellular proteins and biological systems, ultimately leading to an improved therapeutic index. nih.gov
In Silico Screening and Lead Optimization Strategies
In silico screening and lead optimization are critical components of modern drug discovery, utilizing computational methods to screen vast libraries of compounds and refine the properties of promising hits. frontiersin.orgnih.goviosrjournals.org These strategies aim to identify novel drug candidates and enhance their activity, selectivity, and pharmacokinetic profiles before committing to expensive and time-consuming laboratory synthesis and testing. iosrjournals.orgresearchgate.net
This compound itself has been identified through screening processes as a compound with potential therapeutic benefits. In one study, a library of natural compounds was screened to find agents that could counteract the reproductive toxicity induced by the mycotoxin zearalenone (ZEN) in ovine oocytes. mdpi.comnih.gov this compound, along with rutin and phellodendrine, was selected from this screening as a promising candidate. mdpi.comnih.gov
Subsequent lead optimization studies focused on determining the optimal working concentrations and elucidating the mechanism of action. mdpi.com It was found that this compound exerted its protective effects through antioxidant and anti-apoptotic mechanisms. Specifically, it modulated the expression of genes involved in oxidative stress, autophagy, and apoptosis. mdpi.comnih.gov This process of screening to identify a hit, followed by detailed investigation to understand and optimize its biological effects, is a classic example of the path from a screened compound to a potential therapeutic lead. frontiersin.org
Data Tables
Table 1: Effect of this compound on Gene Expression in Zearalenone-Treated Ovine Oocytes
| Gene Category | Gene Symbol | Effect of this compound | Significance |
| Oxidative Stress | GPX | Promoted Expression | p < 0.01 |
| SOD1 | Promoted Expression | Not specified | |
| SOD2 | Promoted Expression | p < 0.05 | |
| Autophagy | ULK2 | Promoted Expression | Not specified |
| LC3 | Promoted Expression | Not specified | |
| ATG3 | Inhibited Expression | Not specified | |
| Apoptosis | CAS3 | Inhibited Expression | Not specified |
| CAS8 | Inhibited Expression | Not specified | |
| Cell Cycle | CDK1 | Promoted Expression | p < 0.01 |
| CyclinB1 | Promoted Expression | p < 0.01 | |
| Spindle Checkpoint | BUB1 | Promoted Expression | p < 0.05 |
| MAD2L1 | Promoted Expression | p < 0.01 |
Source: Data compiled from research on antagonistic drugs against zearalenone-induced reproductive toxicity. mdpi.com
Preclinical Research Models and Methodologies
In Vivo Animal Models for Investigating Oxysophoridine Efficacy
Rodent Models of Oncological Diseases (e.g., Colorectal Cancer, Hepatocellular Carcinoma)
Rodent models are fundamental tools for evaluating the in vivo anti-tumor efficacy of compounds like this compound. For colorectal cancer (CRC), a common approach is the use of a transplantable tumor model. frontiersin.orgmdpi.com In this model, cancer cells, such as the mouse colon carcinoma cell line CT26, are injected subcutaneously into immunocompetent mice (e.g., ICR mice). nih.gov This leads to the formation of solid tumors that can be monitored and measured over time. Studies have shown that this compound can significantly inhibit the growth of these transplanted tumors in a xenograft model. nih.govnih.gov The analysis of tumor tissue from these models has been used to confirm the pro-apoptotic effects of this compound in vivo. nih.govnih.gov
For hepatocellular carcinoma (HCC), various animal models exist to mimic the progression of human liver cancer, which often develops from chronic liver disease. exonpublications.comresearchgate.net These models can be induced chemically, for example, using a combination of diethylnitrosamine (DEN) and carbon tetrachloride (CCl4), which act as a carcinogen and a fibrosis-promoting agent, respectively. mdpi.com Other models include diet-induced approaches or genetically engineered mice that spontaneously develop tumors. nih.govmdpi.com While specific studies detailing the use of this compound in these particular HCC models are described, its potential anti-tumor activity against hepatocellular carcinoma has been noted. researchgate.net These models are crucial for studying carcinogenesis and for the preclinical evaluation of potential therapeutics. mdpi.com
Induced Models of Organ Injury and Inflammation (e.g., Alcoholic Hepatic Injury, Acute Lung Injury, Hepatic Fibrosis)
To investigate the protective effects of this compound against organ damage, researchers utilize various induced animal models.
Alcoholic Hepatic Injury: To mimic human alcoholic liver disease, mouse models are often employed where animals are fed a specialized liquid diet containing alcohol over a period of time. academicjournals.orgnih.govnih.gov This chronic consumption leads to pathological changes in the liver, including steatosis (fatty liver), inflammation, and elevated serum levels of liver enzymes like alanine (B10760859) transferase (ALT) and aspartate transaminase (AST). academicjournals.org In such models, this compound has been shown to prevent alcoholic liver damage, an effect potentially linked to its anti-oxidative stress properties. academicjournals.orgresearchgate.net
Acute Lung Injury (ALI): ALI can be induced in animal models through various methods to replicate the clinical conditions that cause it in humans. nih.gov Methods include the instillation of hydrochloric acid into the trachea to mimic gastric acid aspiration or exposure to hyperbaric oxygen, which causes oxidative stress. nih.govnih.govbiorxiv.org These models are characterized by an acute inflammatory response, edema, and damage to the alveolar-capillary barrier. nih.govfrontiersin.org Such models are used to test the efficacy of anti-inflammatory agents.
Hepatic Fibrosis: Liver fibrosis, the excessive accumulation of scar tissue, is commonly modeled in rodents by chronic administration of hepatotoxins. Carbon tetrachloride (CCl4) is frequently used; when injected repeatedly over several weeks, it causes persistent liver injury, leading to the activation of hepatic stellate cells and significant collagen deposition, which are hallmarks of fibrosis. nih.govnih.govxiahepublishing.commdpi.com this compound has been evaluated in a CCl4-induced mouse model, where it was found to effectively suppress inflammation, oxidative stress, and the fibrotic process itself. nih.gov
Models of Neurological Damage (e.g., Spinal Cord Injury, Cerebral Ischemia/Reperfusion)
Rodent models are critical for understanding the pathophysiology of neurological damage and for testing potential neuroprotective agents like this compound.
Spinal Cord Injury (SCI): A common and clinically relevant model of SCI is the contusion injury model. nih.govnih.gov In this procedure, an impactor device delivers a specific force to the exposed spinal cord of an anesthetized rat, causing a lesion that mimics the primary mechanical trauma and subsequent secondary injury cascade seen in humans. nih.govspandidos-publications.com This secondary cascade involves inflammation, oxidative stress, and apoptosis. nih.gov Studies using this model have demonstrated that this compound can ameliorate SCI, an effect attributed to its anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties. nih.govspandidos-publications.com
Cerebral Ischemia/Reperfusion (I/R): To simulate the effects of an ischemic stroke, the middle cerebral artery occlusion (MCAO) model is widely used in both mice and rats. proquest.comnih.govresearchgate.net This surgical model involves temporarily blocking the MCAO with a nylon filament to induce focal cerebral ischemia. After a set period, the filament is withdrawn to allow reperfusion (the return of blood flow), which itself can cause further damage through oxidative stress and inflammation. proquest.comspandidos-publications.com Research has shown that this compound has a neuroprotective effect in the MCAO model, reducing cerebral infarct size and neurological deficits. nih.govresearchgate.net This protection is linked to its ability to inhibit oxidative stress and regulate pathways involved in neuronal cell death. proquest.comnih.govnih.gov
Table 2: Summary of In Vivo Animal Models Used in this compound Research
| Disease/Injury Model | Animal | Induction Method | Key Findings for this compound | Source(s) |
|---|---|---|---|---|
| Colorectal Cancer | Mouse | Subcutaneous injection of CT26 tumor cells (xenograft) | Inhibition of tumor growth; induction of apoptosis | nih.govnih.gov |
| Alcoholic Hepatic Injury | Mouse | Chronic alcohol feeding via liquid diet | Prevention of liver damage; anti-oxidative effects | academicjournals.orgresearchgate.net |
| Hepatic Fibrosis | Mouse | Chronic intraperitoneal injection of Carbon Tetrachloride (CCl4) | Suppression of inflammation, oxidative stress, and fibrosis | nih.gov |
| Spinal Cord Injury | Rat | Contusion injury to the spinal cord | Amelioration of injury via anti-inflammatory and anti-apoptotic effects | nih.govspandidos-publications.com |
| Cerebral Ischemia/Reperfusion | Mouse/Rat | Middle Cerebral Artery Occlusion (MCAO) | Neuroprotective effects; inhibition of oxidative stress and apoptosis | proquest.comnih.govnih.govresearchgate.net |
Models of Cardiovascular Injury (e.g., Acute Myocardial Infarction)
In preclinical research, the efficacy of this compound against cardiovascular injury has been predominantly investigated using rodent models of acute myocardial infarction (AMI). nih.govspandidos-publications.com These models are crucial for understanding the pathophysiology of myocardial ischemia and for evaluating the therapeutic potential of new compounds. ed.ac.uk
The most common model employed is the surgical induction of AMI in rats, such as adult male Wistar or Sprague-Dawley rats. spandidos-publications.comspandidos-publications.com This procedure typically involves anesthetizing the animal and performing a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture to induce myocardial ischemia, which leads to infarction, mimicking the clinical presentation of AMI in humans. spandidos-publications.comed.ac.uk This method reliably produces a defined area of necrosis and allows for the study of subsequent cardiac remodeling. ed.ac.uk Following the induction of AMI, researchers can assess the impact of therapeutic interventions like this compound administration. spandidos-publications.comspandidos-publications.com
Assessment of Biological Endpoints in Animal Studies
Histopathological Examination of Tissues
Histopathological examination is a fundamental method for assessing the extent of tissue damage and the protective effects of this compound in animal models of cardiovascular injury. This technique involves the microscopic analysis of tissue sections to observe changes in cellular structure and morphology. researchgate.net
In studies of acute myocardial infarction, heart tissue is harvested after a specific period of reperfusion. nih.gov One common technique is staining with Triphenyltetrazolium chloride (TTC). TTC is a vital stain that is reduced by dehydrogenases in viable myocardial tissue to a red formazan (B1609692) product, while infarcted tissue, lacking these enzymes, remains pale. This allows for the clear demarcation and quantification of the infarct size relative to the total ventricular area. spandidos-publications.com
Additionally, Hematoxylin and Eosin (H&E) staining is routinely performed. spandidos-publications.com This method provides detailed information about the tissue architecture, allowing for the identification of features such as necrosis, inflammatory cell infiltration, edema, and fibrosis. spandidos-publications.comresearchgate.net In studies investigating this compound, H&E staining has been used to assess histopathological changes in brain tissue following cerebral ischemia/reperfusion injury, a related condition involving vascular occlusion. spandidos-publications.com
Biochemical Marker Analysis in Biofluids and Tissues
The analysis of biochemical markers in blood serum, plasma, and heart tissue homogenates is a quantitative method to assess the degree of cardiac injury and the mechanistic action of this compound. spandidos-publications.comnih.gov Following an ischemic event like AMI, damaged cardiac cells release their intracellular contents into the bloodstream, making them measurable biomarkers of injury. nih.govspandidos-publications.com this compound has been shown to modulate a range of these markers, indicating its effects on cardiac protection, anti-oxidation, and anti-inflammation. nih.govspandidos-publications.com
Key categories of markers analyzed in this compound research include:
Cardiac Injury Markers: These enzymes and proteins are specific to the myocardium and their elevated levels in serum are indicative of myocyte necrosis.
Oxidative Stress Markers: An imbalance between reactive oxygen species and antioxidants is a key feature of ischemia/reperfusion injury. Markers are measured to assess both lipid peroxidation and the activity of endogenous antioxidant systems.
Inflammatory Markers: The inflammatory response plays a critical role in the pathophysiology of AMI. Cytokines and other inflammatory mediators are measured to evaluate the anti-inflammatory effects of the compound.
The table below summarizes the key biochemical markers evaluated in preclinical studies of this compound and the observed effects.
| Marker Category | Marker | Analyzed In | Effect of this compound Treatment |
| Cardiac Injury | Creatine Kinase (CK) | Serum | Decreased Levels. spandidos-publications.com |
| Creatine Kinase-MB (CK-MB) | Serum | Decreased Levels. spandidos-publications.com | |
| Lactate Dehydrogenase (LDH) | Serum | Decreased Levels. spandidos-publications.com | |
| Cardiac Troponin T (cTnT) | Serum | Decreased Levels. spandidos-publications.com | |
| Oxidative Stress | Malondialdehyde (MDA) | Tissue/Serum | Decreased Levels. nih.govnih.gov |
| Superoxide (B77818) Dismutase (SOD) | Tissue | Increased Activity. nih.govnih.gov | |
| Catalase (CAT) | Tissue | Increased Activity. nih.govnih.gov | |
| Glutathione (B108866) (GSH) | Tissue | Increased Levels. spandidos-publications.com | |
| Glutathione Peroxidase (GSH-Px) | Tissue | Increased Activity. spandidos-publications.comnih.gov | |
| Inflammation | Nuclear Factor-κB (NF-κB) p65 | Tissue | Inhibited Activity. spandidos-publications.com |
| Tumor Necrosis Factor-α (TNF-α) | Tissue | Inhibited Activity. spandidos-publications.com | |
| Interleukin-1β (IL-1β) | Tissue | Inhibited Activity. spandidos-publications.com | |
| Interleukin-6 (IL-6) | Tissue | Inhibited Activity. spandidos-publications.com | |
| Interleukin-10 (IL-10) | Tissue | Inhibited Activity. spandidos-publications.com | |
| Apoptosis | Caspase-3 | Tissue | Suppressed Activity. nih.govspandidos-publications.com |
Functional Outcome Assessments and Behavioral Scoring
Functional outcome assessments are critical for determining whether the observed tissue-level and biochemical improvements translate into meaningful physiological benefits. These assessments can range from organ-specific functional tests to broader behavioral scoring. nih.govnih.gov
In the context of ischemia/reperfusion injury research involving this compound, functional outcomes have been evaluated using neurological deficit scoring. nih.gov While these studies focused on cerebral ischemia rather than cardiac-specific function, the methodology is a relevant example of functional assessment. In a mouse model of middle cerebral artery occlusion, a neurological deficit score was used to grade the extent of injury based on motor and behavioral tests. nih.gov Treatment with this compound was found to reduce these neurological deficit scores, indicating a functional improvement. nih.gov
The table below provides an example of a scoring system used in such studies.
| Score | Neurological Deficit Description |
| 0 | No observable deficit. |
| 1 | Failure to extend the contralateral forepaw fully. |
| 2 | Circling to the contralateral side. |
| 3 | Falling to the contralateral side. |
| 4 | No spontaneous motor activity. |
This table is a representative example of neurological scoring systems used in preclinical stroke models.
Ex Vivo Analysis of Tissues and Organs
Ex vivo analysis involves the examination of tissues and organs outside of the organism, after an in vivo experimental period has concluded. This approach is fundamental in preclinical research to bridge the gap between systemic administration of a compound and its specific effects at the tissue and cellular level. nih.govresearchgate.net
In studies of this compound, ex vivo procedures are the basis for the histopathological and biochemical analyses previously described. After the animal is euthanized, the heart, brain, or other target organs are rapidly excised. spandidos-publications.comspandidos-publications.com For histopathology, the organ is fixed (e.g., in formalin), processed, and sectioned for staining and microscopic examination. spandidos-publications.comresearchgate.net For biochemical analysis, the tissue may be flash-frozen in liquid nitrogen and stored until it is homogenized. springernature.com These homogenates are then used in various assays (e.g., ELISA, western blot) to quantify the levels of specific proteins, enzymes, and markers of oxidative stress or inflammation. spandidos-publications.comnih.gov
This methodology allows for a detailed, localized assessment of the drug's effect, confirming, for example, that a reduction in serum cardiac enzymes corresponds to reduced tissue damage observed microscopically and a modulation of biochemical pathways within the heart tissue itself. spandidos-publications.comdovepress.com
Advanced Analytical Techniques for Oxysophoridine Quantification and Characterization
High-Resolution Mass Spectrometry-Based Methods (e.g., LC-MS, UPLC-HRMS)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS and UPLC-HRMS), represents a cornerstone in the analysis of complex natural products like Oxysophoridine. These hyphenated techniques provide both separation power and highly accurate mass measurements, enabling the unambiguous identification and precise quantification of analytes.
Liquid chromatography coupled with mass spectrometry (LC-MS) is widely utilized in traditional Chinese medicine (TCM) research due to its ability to separate complex mixtures and detect unknown materials researchgate.net. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) offers enhanced sensitivity, speed, and resolution compared to conventional LC-MS systems amazonaws.comumb.edu. This advanced approach allows for the screening and quantification of multiple alkaloids, including this compound, within plant extracts, such as those from Sophora flavescens amazonaws.com. Studies employing UPLC-HRMS in a data-dependent acquisition (DDA) mode have successfully identified and quantified this compound alongside other key alkaloids like matrine (B1676216), oxymatrine (B1678083), sophocarpine (B1681056), and oxysophocarpine (B1678127) amazonaws.com. The HRMS component provides accurate mass-to-charge (m/z) ratios, which are critical for confirming molecular formulas and distinguishing this compound from isobaric compounds umb.edu. Furthermore, LC-MS/MS techniques are employed for detailed structural analysis and quantification, offering high reliability and flexibility nih.govresearchgate.net.
Table 1: Identification and Quantification of Alkaloids in Sophora flavescens using UPLC-HRMS
| Alkaloid | Identification Method | Quantification Method | Citation |
| Matrine | UPLC-HRMS (DDA) | UPLC-HRMS (DDA) | amazonaws.com |
| Oxymatrine | UPLC-HRMS (DDA) | UPLC-HRMS (DDA) | amazonaws.com |
| This compound | UPLC-HRMS (DDA) | UPLC-HRMS (DDA) | amazonaws.com |
| Sophocarpine | UPLC-HRMS (DDA) | UPLC-HRMS (DDA) | amazonaws.com |
| Oxysophocarpine | UPLC-HRMS (DDA) | UPLC-HRMS (DDA) | amazonaws.com |
Note: DDA refers to Data-Dependent Acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally determining the molecular structure of organic compounds, including this compound numberanalytics.combyjus.com. This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and the spatial arrangement of atoms.
NMR spectroscopy, particularly proton (¹H) NMR and carbon (¹³C) NMR, provides characteristic chemical shifts, coupling constants, and peak integrations that serve as a molecular fingerprint thermofisher.compitt.edu. ¹H NMR spectra reveal the number and types of hydrogen atoms and their electronic environments, while ¹³C NMR elucidates the carbon skeleton of the molecule thermofisher.compitt.edu. Advanced 2D NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are crucial for establishing connectivity between atoms, thereby confirming complex molecular structures numberanalytics.compitt.edu. Mass spectrometry data is often used in conjunction with NMR data to corroborate structural assignments pitt.edu. While specific NMR spectral data for this compound was not detailed in the provided snippets, NMR is consistently cited as a method for the identification and structural confirmation of alkaloids, including related compounds researchgate.netresearchgate.net.
Table 2: General Principles of NMR Spectroscopy for Structural Elucidation
| NMR Technique | Information Provided | Key Applications | Citation(s) |
| ¹H NMR | Chemical shifts, coupling constants, peak integration (number of protons) | Identification of functional groups, proton environments, relative proton counts | byjus.comthermofisher.compitt.edu |
| ¹³C NMR | Chemical shifts, carbon framework, electronic environment of carbons | Elucidation of the carbon skeleton, identification of functional groups (e.g., carbonyls) | thermofisher.compitt.edu |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlations between nuclei (via bonds or space) | Establishing atom connectivity, confirming stereochemistry, elucidating complex molecular structures | numberanalytics.compitt.edu |
Advanced Chromatographic Techniques for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for its quantitative determination phytopurify.commtoz-biolabs.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
For purity assessment, HPLC methods, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), are employed to identify and quantify impurities mtoz-biolabs.comchromatographyonline.com. DAD allows for the acquisition of UV-Vis spectra across an eluting peak, enabling spectral purity analysis by comparing spectra at different points of the peak chromatographyonline.com. If the spectra are consistent across the entire peak, it suggests high purity. MS detection provides further confirmation of purity by identifying any co-eluting impurities based on their mass-to-charge ratios chromatographyonline.com. HPLC methods are typically validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable quantification nih.govloesungsfabrik.de. This compound has been reported to have purity levels ranging from 95% to 99%, assessed using methods like HPLC-DAD or HPLC-ELSD phytopurify.com.
Future Directions and Translational Research Potential Non Clinical Perspective
Identification of Novel Molecular Targets and Signaling Pathways
While current research has identified several pathways affected by Oxysophoridine, a comprehensive understanding of its molecular interactions remains a key area for future investigation. The identification of novel molecular targets is paramount for elucidating its complete mechanism of action and expanding its therapeutic applicability.
Studies have shown that this compound can induce apoptosis in colorectal cancer cells through the Bcl-2/Bax/caspase-3 signaling pathway. researchgate.net Further research is directed towards identifying other proteins and pathways directly modulated by this compound. For instance, in studies related to reproductive toxicology, this compound was found to influence the expression of a wide array of genes involved in critical cellular processes. It demonstrated the ability to promote the expression of antioxidant genes (GPX, SOD1), autophagy-related genes (ULK2, LC3), cell cycle genes (CDK1, CyclinB1), and spindle checkpoint-related genes (BUB1, MAD2L1). nih.govmdpi.com Conversely, it inhibited the expression of certain apoptotic genes like CAS3 and CAS8. nih.gov
Future studies will likely employ high-throughput screening techniques and affinity-based proteomics to identify direct binding partners of this compound. Investigating its effects on broader signaling networks, such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell proliferation and survival, could reveal additional targets. waocp.org Exploring its potential modulation of inflammatory pathways, for instance through targets like TLR4 and NF-κB, could also open new avenues for its application, drawing parallels from the study of similar alkaloids like sophoridine (B192422). nih.gov
Table 1: Genes and Pathways Modulated by this compound in Ovine Oocytes
| Process | Gene/Protein | Effect of this compound | Reference |
|---|---|---|---|
| Antioxidant | GPX, SOD1 | Promoted Expression | nih.gov |
| Autophagy | ULK2, LC3 | Promoted Expression | nih.govmdpi.com |
| ATG3 | Promoted Expression | mdpi.com | |
| Apoptosis | CAS3, CAS8 | Inhibited Expression | nih.gov |
| Cell Cycle | CDK1 | Promoted Expression | mdpi.com |
| CyclinB1 | Promoted Expression | mdpi.com | |
| Spindle Checkpoint | BUB1 | Promoted Expression | mdpi.com |
| MAD2L1 | Promoted Expression | mdpi.com | |
| Cumulus Expansion | HAS2 | Promoted Expression | mdpi.com |
| PTGS2 | Promoted Expression | mdpi.com | |
| TNFAIP6 | Promoted Expression | mdpi.com |
Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Efficacy
The chemical structure of this compound, featuring two piperidine rings, offers a scaffold for chemical modification to improve its therapeutic index. researchgate.net Rational drug design, integrating computational modeling and synthetic chemistry, is a promising strategy for developing next-generation analogues with superior efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com
This process typically begins with computational and structural studies, such as molecular docking, to understand the interaction between this compound and its known molecular targets. mdpi.com This knowledge informs the design of novel analogues with modified functional groups to enhance binding affinity and specificity. birmingham.ac.uk Structure-activity relationship (SAR) studies on these newly synthesized compounds can elucidate the chemical features crucial for their biological activity, guiding further optimization. nih.gov The goal is to create derivatives that exhibit more potent effects at lower concentrations, thereby potentially reducing off-target effects.
Integration of Multi-omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanistic Studies
To build a comprehensive picture of this compound's biological effects, future research will increasingly rely on the integration of multiple omics datasets. biorxiv.orgresearchgate.net This systems-level approach can uncover complex cellular responses and identify key regulatory nodes that are otherwise missed by single-data-type analyses. nih.gov
Transcriptomics: As demonstrated by Smart-seq2 data analysis in ovine oocytes, transcriptomics can reveal widespread changes in gene expression induced by this compound, highlighting affected biological pathways. nih.gov
Proteomics and Phosphoproteomics: These analyses can identify changes in protein abundance and post-translational modifications (like phosphorylation), providing insights into the activity of signaling pathways. mdpi.com
Metabolomics: This approach can detail alterations in cellular metabolism, linking the molecular effects of this compound to functional cellular outcomes.
By integrating these multi-omics datasets with extensive prior knowledge of signaling, metabolic, and regulatory networks, researchers can construct detailed mechanistic models of how this compound functions. researchgate.net This approach can generate novel, testable hypotheses about its mechanism of action and identify potential biomarkers for treatment response in preclinical models. biorxiv.org
Development of Advanced Preclinical Models for Disease Mimicry (e.g., Organoids, Patient-Derived Xenografts)
The translation of preclinical findings to clinical applications is often hampered by the limitations of traditional two-dimensional cell cultures and animal models. nih.gov The development and use of more sophisticated preclinical models that better mimic human disease are critical for evaluating the therapeutic potential of this compound.
Organoids: These three-dimensional, self-organizing structures derived from stem cells can replicate the architecture and function of human organs, providing a more physiologically relevant system to test drug efficacy and toxicity.
Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient into an immunodeficient mouse, maintain the heterogeneity of the original tumor. They are powerful tools for assessing anti-cancer therapies in a context that reflects human tumor biology. researchgate.net
Utilizing these advanced models will allow for a more accurate assessment of this compound's effects on complex biological processes like tumor growth, metastasis, and drug resistance in a microenvironment that more closely resembles that of human disease. mdpi.com
Exploration of Combination Therapies with this compound in Preclinical Settings
In many diseases, particularly cancer, combination therapy is the standard of care. semanticscholar.org Preclinical exploration of this compound in combination with other therapeutic agents could reveal synergistic interactions that enhance efficacy or overcome resistance mechanisms. mdpi.com
Future studies should investigate combining this compound with standard-of-care chemotherapies, targeted agents, or immunotherapies. The rationale for specific combinations would be based on their distinct or complementary mechanisms of action. For example, combining this compound, which can induce apoptosis, with a drug that halts the cell cycle at a different phase could result in a more potent anti-cancer effect. researchgate.netmdpi.com In vivo studies using xenograft or PDX models would be essential to evaluate the efficacy and potential toxicities of these combination regimens. mdpi.com
Strategies for Improving Bioavailability and Targeted Delivery in Experimental Systems
A significant challenge for many natural compounds, including alkaloids, is poor bioavailability due to low water solubility and rapid metabolism, which can limit their therapeutic application. researchgate.net Developing advanced drug delivery systems for this compound is a crucial step in optimizing its potential in experimental settings.
Strategies to enhance bioavailability and achieve targeted delivery include:
Nanoencapsulation: Formulating this compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from degradation, and facilitate its accumulation at the target site through passive or active targeting. nih.govnih.gov
Prodrugs: Modifying the chemical structure of this compound to create an inactive prodrug that is converted to the active form at the site of action can improve its pharmacokinetic profile.
Complexation: Using carriers like cyclodextrins can enhance the aqueous solubility of poorly soluble drugs, thereby increasing their availability at biological barriers. mdpi.com
These formulation strategies can lead to improved drug concentration at the target tissue in preclinical models, allowing for a more accurate assessment of its therapeutic efficacy. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
